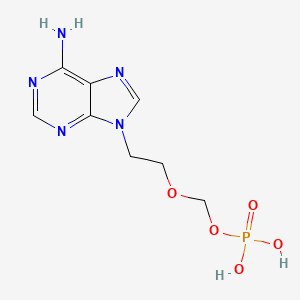![molecular formula C11H15NO2 B13404127 N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13404127.png)
N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide is a chiral compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by its specific stereochemistry, which is indicated by the (1R,2S) configuration. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of (1R,2S)-2-hydroxy-1-methyl-2-phenylethylamine with formic acid or its derivatives . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is maintained.
Analyse Chemischer Reaktionen
N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide is utilized in various fields of scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide can be compared with other similar compounds, such as:
(1R,2S)-2-Hydroxy-1-methyl-2-phenylethylamine: This compound shares a similar structure but lacks the formamide group.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylformamide |
InChI |
InChI=1S/C11H15NO2/c1-9(12(2)8-13)11(14)10-6-4-3-5-7-10/h3-9,11,14H,1-2H3/t9-,11-/m1/s1 |
InChI-Schlüssel |
RPFBXDFMFZGQFB-MWLCHTKSSA-N |
Isomerische SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C=O |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(1S)-1-aminoethyl]benzoicacid methyl ester sulfate](/img/structure/B13404066.png)
![1,4-Bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]anthracene-9,10-dione](/img/structure/B13404078.png)


![2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate](/img/structure/B13404089.png)
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene disulfonate,disodium salt](/img/structure/B13404095.png)




